molecular formula C7H4Cl2FNO2 B3049127 3-Amino-2,4-dichloro-6-fluorobenzoic acid CAS No. 1951439-67-0

3-Amino-2,4-dichloro-6-fluorobenzoic acid

Cat. No.: B3049127
CAS No.: 1951439-67-0
M. Wt: 224.01
InChI Key: XSLZWBKSHDOFGT-UHFFFAOYSA-N
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Description

Research Significance and Scope for 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

This compound is a polysubstituted aromatic compound that has garnered interest in academic and industrial research primarily as a specialized chemical intermediate. Its complex substitution pattern, featuring two chlorine atoms, a fluorine atom, and an amino group on the benzoic acid skeleton, makes it a unique building block for the synthesis of more complex molecules. The presence of multiple halogen atoms can significantly enhance the biological activity or modify the properties of a target compound.

The research significance of this compound lies in its potential use in the development of novel pharmaceuticals and agrochemicals. Halogenated aromatic compounds are integral to many active pharmaceutical ingredients and functional materials. The specific arrangement of substituents in this compound offers multiple reactive sites, allowing for diverse chemical transformations. Researchers can utilize the amino and carboxylic acid groups for amide or ester formation, while the halogenated ring can participate in various cross-coupling reactions to construct elaborate molecular architectures. While specific, large-scale applications are not widely documented in mainstream literature, its availability from chemical suppliers for research purposes indicates its role as a tool in discovery chemistry. appchemical.combldpharm.com

Below is a table detailing the key chemical properties of this compound.

PropertyValue
CAS Number 1951439-67-0 bldpharm.com
Molecular Formula C₇H₄Cl₂FNO₂ bldpharm.com
Molecular Weight 224.01 g/mol bldpharm.com
SMILES Code O=C(O)C1=C(F)C=C(Cl)C(N)=C1Cl bldpharm.com
MDL Number MFCD29764383 bldpharm.com

This data is compiled from chemical supplier information for research-grade compounds.

Historical Development in the Study of Related Fluorobenzoic Acid Derivatives

The study of fluorobenzoic acid derivatives is rooted in the broader history of organofluorine chemistry, which began to flourish in the early 20th century. A pivotal moment in the synthesis of aromatic fluorine compounds was the development of the Balz-Schiemann reaction, which provided a reliable method for introducing a fluorine atom onto an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. wikipedia.orgorgsyn.org This reaction made fluorinated aromatic compounds like 4-fluorobenzoic acid more accessible for research and further chemical synthesis. wikipedia.orgorgsyn.org

Throughout the mid-20th century, research into halogenated benzoic acids expanded, driven by the discovery of their diverse biological activities. For instance, derivatives of 2-amino-3,5-dichlorobenzoic acid and 3-amino-2,5-dichlorobenzoic acid were synthesized and tested for phytotoxic (herbicidal) action, demonstrating the agricultural relevance of this class of compounds. nih.gov Similarly, the synthesis of various esters of chloro- and fluoro-substituted 4-aminobenzoic acids was explored. acs.org

More recently, the focus has shifted towards creating highly functionalized derivatives for specific applications, particularly in pharmacology. For example, 2-amino-3-fluorobenzoic acid has been identified as a key intermediate in the synthesis of anti-inflammatory agents and other therapeutic compounds. orgsyn.org The historical progression shows a move from developing fundamental synthetic methods to applying this knowledge to create structurally complex and functionally optimized molecules like this compound for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4-dichloro-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLZWBKSHDOFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257399
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
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Molecular Weight

224.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-67-0
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 2,4 Dichloro 6 Fluorobenzoic Acid and Its Precursors

Traditional Synthetic Pathways for Halogenated Benzoic Acids

Traditional methods for synthesizing halogenated benzoic acids form the bedrock upon which more complex syntheses are built. These approaches typically involve the direct functionalization of a benzene (B151609) ring or the modification of a pre-existing substituted toluene.

Electrophilic aromatic substitution is a cornerstone of synthesizing halogenated benzene derivatives. Benzene and its derivatives react with halogens, such as chlorine or bromine, in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the aromatic ring.

The introduction of the carboxylic acid group can be achieved through various methods. One common laboratory-scale approach is the carbonation of a Grignard reagent. This involves reacting an aryl halide with magnesium to form an organomagnesium compound, which then reacts with carbon dioxide to produce a carboxylate that is subsequently protonated to yield the benzoic acid. Another route involves the hydrolysis of a benzonitrile (an aryl cyanide), which can be a robust method for introducing the carboxyl group late in a synthetic sequence. For instance, a precursor like 3-chloro-4-fluorobenzonitrile can be hydrolyzed to yield 3-chloro-4-fluorobenzoic acid.

The oxidation of the methyl group of toluene and its derivatives is a primary industrial method for producing benzoic acids. This transformation is highly reliable and can be performed using several oxidizing agents.

Air Oxidation: In large-scale industrial processes, toluene is oxidized using air in the liquid phase. This reaction is typically catalyzed by cobalt salts at elevated temperatures (150-170°C) and pressures. This method is efficient, with yields of benzoic acid reaching up to 97-98%.

Potassium Permanganate (B83412): For laboratory preparations, potassium permanganate (KMnO₄) is a common and effective oxidizing agent. The reaction is often carried out in an aqueous solution, where the toluene is oxidized at the benzylic position to form potassium benzoate, which is then acidified to yield benzoic acid.

These oxidation methods are fundamental for creating the benzoic acid core, which can then undergo further functionalization, such as nitration and halogenation, to build more complex molecules.

Oxidation Method Reagents/Catalyst Typical Conditions Yield
Industrial Air Oxidation Toluene, Air, Cobalt Acetate150-170°C, 1 MPaUp to 98%
Laboratory Oxidation Toluene, Potassium Permanganate (KMnO₄)Aqueous solution, Reflux~42%
VOTPP Catalyzed Oxidation Toluene, O₂, VOTPP Catalyst145°C, 0.8 MPa23% Toluene Conversion

This table presents a summary of different methods for the oxidation of toluene to benzoic acid, highlighting the reagents, conditions, and resulting yields.

Advanced and Efficient Synthesis Strategies

Modern synthetic chemistry focuses on developing more efficient and selective methods. For a polysubstituted compound like 3-Amino-2,4-dichloro-6-fluorobenzoic acid, controlling the position of each substituent (regioselectivity) is paramount.

A common advanced strategy involves a two-step process where a chlorinated precursor is hydrolyzed to form the final carboxylic acid. For example, a synthetic route could begin with a compound like 2-chloro-4-fluorobenzotrichloride. This intermediate can undergo nitration to introduce a nitro group, followed by hydrolysis of the trichloromethyl group (-CCl₃) to a carboxylic acid (-COOH) using an acidic medium like sulfuric acid. The resulting nitrobenzoic acid derivative is a key intermediate. The amino group in the target molecule is typically introduced by the reduction of a nitro group, often achieved through catalytic hydrogenation. This sequence of chlorination, nitration, hydrolysis, and reduction allows for the controlled construction of the desired substitution pattern.

Achieving the correct arrangement of substituents on the aromatic ring is a significant challenge. The directing effects of the groups already present on the ring play a crucial role. For example, a carboxyl group is a meta-director, while amino and halogen groups are ortho-, para-directors. Synthetic chemists must carefully plan the order of reactions to exploit these electronic effects.

Furthermore, reaction conditions can be manipulated to favor a specific isomer. A patented method for producing 2-halogenated benzoic acids highlights reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity and a faster reaction time. For instance, the synthesis of 4-amino-3,5-dichloro-2-hydroxy-benzoic acid is achieved by first protecting the amino group of 4-amino-2-hydroxy-benzoic acid as an acetylamino group. This allows for the selective chlorination at the 3 and 5 positions, after which the protecting group is removed via saponification to yield the desired product researchgate.net. Such strategies of protection and controlled halogenation are essential for synthesizing complex molecules like this compound.

Green Chemistry Principles in the Synthesis of Fluorobenzoic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency researchgate.net. In the synthesis of fluorobenzoic acids, these principles are increasingly being applied.

One area of focus is the development of cleaner oxidation methods. A notable green approach for synthesizing benzoic acids involves the aerobic photooxidation of toluene derivatives. This method uses molecular oxygen as the oxidant, a catalytic amount of hydrobromic acid (HBr), and UV irradiation. This process avoids the use of heavy metal catalysts and halogenated solvents, making it a more environmentally friendly alternative mdpi.com.

Another key aspect of green chemistry is the development of safer and more efficient fluorination techniques. Recent advances include the synthesis of sulfonyl fluorides using reagents that produce only non-toxic salts like NaCl and KCl as byproducts, offering a significant improvement over traditional methods that use highly toxic reagents sciencedaily.com. The transition-metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones using simple fluoride (B91410) salts is another promising green alternative arkat-usa.org. These innovative approaches reduce reliance on hazardous materials and contribute to the development of more sustainable pharmaceutical and chemical manufacturing processes researchgate.net.

Minimization of Byproducts and Waste Streams

In the synthesis of complex molecules like this compound, the minimization of byproducts and waste streams is a crucial aspect of process development, impacting both the yield and the environmental footprint of the synthesis. Key strategies often focus on optimizing reaction conditions to enhance selectivity and reduce the formation of undesired isomers or over-reacted products.

During nitration reactions, a common step in the synthesis of amino-aromatic compounds, the formation of constitutional isomers is a primary concern. The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For instance, in the nitration of a dichlorofluorobenzene derivative, the position of the incoming nitro group is directed by the combined influence of the halogen atoms. While the desired isomer is typically the major product, other isomers can be formed in smaller quantities. To minimize these, careful control of reaction temperature and the choice of nitrating agent are essential. The use of mixed acid (a combination of nitric and sulfuric acid) at low temperatures generally provides higher selectivity.

Another potential source of byproducts is over-nitration, leading to the introduction of multiple nitro groups. This can be mitigated by using a stoichiometric amount of the nitrating agent and by carefully monitoring the reaction progress to stop it once the starting material is consumed.

In subsequent reduction steps, where a nitro group is converted to an amino group, byproducts can arise from incomplete reduction or from side reactions such as hydrodehalogenation, where a halogen substituent is replaced by a hydrogen atom. The choice of catalyst and reaction conditions is paramount in preventing such side reactions. For example, catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction. However, under harsh conditions (high temperature or pressure), this catalyst can also promote hydrodehalogenation. The use of more selective catalysts or milder reaction conditions can minimize this byproduct.

Waste stream reduction is another important consideration. Traditional nitration methods generate significant amounts of acidic waste. Modern approaches focus on the use of solid acid catalysts, which can be recovered and reused, thereby reducing the liquid waste generated. Similarly, catalytic transfer hydrogenation can sometimes be employed as an alternative to using high-pressure hydrogen gas, which can simplify the reaction setup and improve safety.

Continuous-Flow Synthesis Approaches for Related Intermediates

Continuous-flow chemistry has emerged as a powerful tool in the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages in terms of safety, efficiency, and scalability. rsc.org The application of flow chemistry to the synthesis of intermediates related to this compound, such as halogenated nitroaromatics and anilines, has been an area of active research.

Nitration reactions, which are often highly exothermic, can be performed more safely in continuous-flow reactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation and precise temperature control. beilstein-journals.org This minimizes the risk of thermal runaways and reduces the formation of byproducts that can result from localized overheating. researchgate.net In a flow setup, the nitrating agent and the aromatic substrate are continuously pumped and mixed in a microreactor, with the reaction proceeding as the mixture flows through a temperature-controlled reaction coil. soton.ac.uk The short residence times, typically on the order of seconds to minutes, can lead to higher throughput and improved selectivity compared to batch processes. soton.ac.uk

Similarly, the catalytic hydrogenation of nitroaromatics to the corresponding anilines is well-suited for continuous-flow systems. acs.org In a typical setup, a solution of the nitro compound is passed through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) in the presence of a continuous stream of hydrogen. mdpi.com This approach allows for efficient catalyst-substrate contact, leading to high conversion rates and selectivities. mdpi.com Furthermore, the catalyst is contained within the reactor, which simplifies product work-up as filtration is not required. acs.org Flow hydrogenation also offers safety benefits by minimizing the volume of hydrogen gas present at any given time. almacgroup.com The selective hydrogenation of halogenated nitroaromatics, a key transformation in the synthesis of compounds like this compound, can be effectively achieved under flow conditions, with careful control of reaction parameters to prevent hydrodehalogenation. acs.org

Synthetic Routes to Key Intermediates of this compound

Nitration and Reduction Strategies

A plausible synthetic route to this compound involves the nitration of a suitable precursor followed by the reduction of the introduced nitro group. A logical starting material would be 2,4-dichloro-6-fluorobenzoic acid.

The nitration of this substrate would involve treatment with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The carboxylic acid group is a meta-director, while the halogen atoms are ortho, para-directors. In this case, the position most activated towards nitration would be the C3 position, which is ortho to the fluorine atom and para to the chlorine atom at C4, and also meta to the carboxylic acid group. Thus, the nitration of 2,4-dichloro-6-fluorobenzoic acid is expected to yield 2,4-dichloro-6-fluoro-3-nitrobenzoic acid as the major product.

Table 1: Hypothetical Nitration of 2,4-dichloro-6-fluorobenzoic Acid
ReactantReagentsExpected Product
2,4-dichloro-6-fluorobenzoic acidHNO₃, H₂SO₄2,4-dichloro-6-fluoro-3-nitrobenzoic acid

Following the nitration step, the nitro group is reduced to an amino group to afford the final product. A widely used method for this transformation is catalytic hydrogenation. mdpi.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). almacgroup.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere.

Table 2: Hypothetical Reduction of 2,4-dichloro-6-fluoro-3-nitrobenzoic acid
ReactantReagentsExpected Product
2,4-dichloro-6-fluoro-3-nitrobenzoic acidH₂, Pd/CThis compound

An alternative to catalytic hydrogenation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. This method is also effective for the reduction of aromatic nitro groups and can be advantageous when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Diazotization and Halogenation/Cyanation for Benzoic Acid Derivatives

Diazotization of aromatic amines, followed by a Sandmeyer or related reaction, is a versatile strategy for the introduction of a variety of functional groups onto an aromatic ring. wikipedia.orgbyjus.com This methodology can be applied to aminobenzoic acid derivatives to synthesize a range of substituted benzoic acids that may be difficult to prepare by other means.

The first step is the diazotization of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). acs.orgorganic-chemistry.org This reaction converts the amino group into a diazonium salt, which is a good leaving group (N₂).

The resulting diazonium salt can then be subjected to a Sandmeyer reaction, where it is treated with a copper(I) salt to introduce a halide or a cyano group. wikipedia.orgacs.org For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide, respectively. libretexts.org The use of copper(I) cyanide (CuCN) allows for the introduction of a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Table 3: Examples of Sandmeyer Reactions on a Hypothetical Aminodichlorobenzoic Acid
Starting MaterialReagentsProduct
3-Amino-2,4-dichlorobenzoic acid1. NaNO₂, HCl, 0-5°C; 2. CuCl2,3,4-Trichlorobenzoic acid
3-Amino-2,4-dichlorobenzoic acid1. NaNO₂, HBr, 0-5°C; 2. CuBr3-Bromo-2,4-dichlorobenzoic acid
3-Amino-2,4-dichlorobenzoic acid1. NaNO₂, H₂SO₄, 0-5°C; 2. CuCN3-Cyano-2,4-dichlorobenzoic acid

The Sandmeyer reaction is believed to proceed through a radical mechanism involving a single electron transfer from the copper(I) salt to the diazonium salt. wikipedia.orglscollege.ac.in This generates an aryl radical and nitrogen gas, and the aryl radical then reacts with the halide or cyanide from the copper salt to form the final product.

It is important to note that the direct fluorination of diazonium salts via a Sandmeyer-type reaction is generally not efficient. For the introduction of a fluorine atom, the Balz-Schiemann reaction is typically employed, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt. researchgate.net

Chemical Reactivity and Derivatization of 3 Amino 2,4 Dichloro 6 Fluorobenzoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including esterification, amide formation, reduction, and oxidation.

Esterification and Amide Formation Reactions

Esterification: The carboxylic acid moiety of 3-amino-2,4-dichloro-6-fluorobenzoic acid can be readily converted to its corresponding esters. A common method involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, reaction with methanol (B129727) or ethanol (B145695) under reflux conditions would yield the corresponding methyl or ethyl ester. Another efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature, which often provides good to excellent yields of the corresponding amino acid ester hydrochlorides. nih.gov Given the presence of the amino group, which can be protonated under acidic conditions, the choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions.

Amide Formation: The carboxylic acid can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride, oxalyl chloride, or phosphorus pentachloride to form an intermediate acid chloride, which then readily reacts with an amine. google.com Alternatively, coupling reagents that facilitate the in situ formation of an active ester or phosphonium (B103445) salt can be employed. researchgate.net For instance, reacting the acid with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely used method for amide bond formation. The choice of the specific amine will determine the properties of the resulting amide derivative.

Table 1: General Conditions for Esterification and Amide Formation

TransformationReagents and ConditionsProduct
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), RefluxCorresponding Alkyl Ester
Alcohol, Trimethylchlorosilane (TMSCl), Room TemperatureCorresponding Alkyl Ester Hydrochloride
Amide Formation 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Primary or Secondary AmineCorresponding Amide
Primary or Secondary Amine, Coupling Agent (e.g., DCC, EDC)Corresponding Amide

Reduction and Oxidation Chemistry

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to alcohols. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing carboxylic acids. libretexts.orgyoutube.com

Reactivity of the Amino Group

The amino group in this compound is a key site for a variety of chemical transformations, including nucleophilic substitution, diazotization, and Schiff base formation.

Nucleophilic Substitution Reactions

The amino group itself can act as a nucleophile. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides. However, the term "nucleophilic substitution" in the context of aromatic amines often refers to nucleophilic aromatic substitution (SNAr) reactions where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. While the amino group of this compound is an activating group, the presence of three strong electron-withdrawing halogen atoms and a carboxylic acid group makes the aromatic ring electron-deficient and thus potentially susceptible to SNAr reactions, where one of the halogen atoms could be displaced by a strong nucleophile under forcing conditions. The regioselectivity of such a substitution would be influenced by the combined electronic effects of all substituents. nih.gov

Diazotization Chemistry and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions.

These transformations allow for the replacement of the diazonium group with a wide range of substituents. For instance, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would yield the corresponding chloro, bromo, or iodo derivative, respectively. Reaction with copper(I) cyanide would introduce a cyano group, which can be further hydrolyzed to a carboxylic acid. Heating the diazonium salt in water leads to the formation of a phenol. The diazotization of anthranilic acid (2-aminobenzoic acid) can lead to the formation of benzyne (B1209423) upon loss of nitrogen and carbon dioxide. chemtube3d.com

Table 2: Potential Diazotization and Subsequent Reactions

ReagentProduct Functional Group
CuCl / HCl-Cl
CuBr / HBr-Br
KI-I
CuCN / KCN-CN
H₂O, Heat-OH
HBF₄, Heat-F
H₃PO₂-H

Schiff Base Formation and Metal Complexation Principles

The amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. semanticscholar.orgasianpubs.org The resulting Schiff base will contain an azomethine (-C=N-) group.

Schiff bases derived from aminobenzoic acids are of significant interest because they can act as chelating ligands for various metal ions. nih.govsjctni.edueurjchem.com The presence of the carboxylic acid group and the imine nitrogen provides potential coordination sites for metal ions. The complexation of these Schiff base ligands with transition metals can lead to the formation of stable metal complexes with diverse geometries and potential applications in catalysis and materials science. The coordination can occur through the carboxylate oxygen and the imine nitrogen, forming a chelate ring with the metal center. nih.goveurjchem.com The specific properties of the resulting metal complex will depend on the nature of the metal ion and the substituents on the Schiff base ligand. sjctni.edu

Reactivity of the Halogen Substituents on the Aromatic Ring

The chemical behavior of the halogen atoms on the this compound ring is a complex function of electronic and steric influences. These factors collectively determine the regioselectivity of substitution reactions, paving the way for targeted chemical modifications.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the derivatization of halogenated aromatic compounds. This reaction typically follows a two-step addition-elimination pathway, and its success is heavily reliant on the electronic properties of the aromatic system and the nature of the halogen leaving group.

The regiochemical outcome of SNAr on this substrate is chiefly governed by the position of the halogens relative to the electron-withdrawing carboxyl group and the intrinsic lability of each halogen as a leaving group. In the context of SNAr, the leaving group ability follows the general trend of F > Cl > Br > I. This is contrary to the trend in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. This attack is facilitated by the high electronegativity of fluorine, which helps to stabilize the intermediate Meisenheimer complex through inductive effects.

Within the structure of this compound, the fluorine atom at the C6 position is situated ortho to the activating carboxylic acid group. The chlorine atom at C4 is para to the carboxyl group, and the chlorine at C2 is ortho to it. Positions ortho and para to an electron-withdrawing group are electronically favored for nucleophilic attack. Consequently, the fluorine at C6 and the chlorine at C4 represent the most probable sites for substitution. Given the superior leaving group ability of fluorine in SNAr reactions, it is predicted that nucleophilic substitution will preferentially occur at the C6 position.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are indispensable methods for the construction of carbon-carbon bonds. These reactions typically unite an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

The reactivity of aryl halides in these catalytic cycles generally adheres to the sequence I > Br > Cl >> F. This reactivity trend is inverted compared to that observed in SNAr reactions. The carbon-fluorine bond is notoriously robust and possesses a high bond dissociation energy, rendering its oxidative addition to a palladium(0) center a significant challenge.

For this compound, the two chlorine atoms are anticipated to be substantially more reactive than the fluorine atom in a Suzuki-Miyaura coupling. The differentiation between the two chlorine atoms at the C2 and C4 positions will be influenced by both steric accessibility and the local electronic environment. The C4-Cl bond is generally considered more sterically accessible and is therefore more likely to undergo oxidative addition to the palladium catalyst.

Through judicious selection of reaction parameters, including the specific palladium catalyst, the supporting ligand, and the base, it is feasible to achieve selective coupling at one of the C-Cl positions. This leaves the remaining C-Cl and the inert C-F bond available for subsequent chemical transformations.

Regioselective Functionalization Strategies on Halogenated Aromatic Systems

The graded reactivity of the halogen substituents in this compound enables a diverse array of regioselective functionalization strategies. By leveraging the orthogonal reactivity of the C-F and C-Cl bonds under different reaction paradigms, a methodical and stepwise derivatization of the aromatic core can be accomplished.

A prevalent strategy involves the initial targeting of the most reactive halogen under a specific set of conditions, followed by the functionalization of the remaining halogens in a subsequent step. For example, an SNAr reaction can be employed to selectively displace the fluorine atom at the C6 position. The resultant 3-amino-2,4-dichloro-6-substituted benzoic acid can then be subjected to a palladium-catalyzed coupling reaction to modify one or both of the chloro substituents.

Conversely, a Suzuki-Miyaura coupling can be performed as the initial step to replace the more labile C4-Cl bond. The remaining C2-Cl and C6-F bonds would then be available for further chemical elaboration. The choice of the initial transformation is dictated by the desired final product and the compatibility of the existing functional groups with the proposed reaction conditions.

The amino and carboxylic acid moieties also offer handles for directing or modulating the reactivity of the halogen substituents. For instance, the amino group can be acylated to temper its electron-donating character, thereby altering the regioselectivity of subsequent transformations. In a similar vein, the carboxylic acid can be esterified or converted to an amide to prevent its potential interference with certain catalytic cycles. These regioselective approaches are pivotal for the rational synthesis of complex, highly substituted aromatic compounds from a readily accessible precursor, underscoring the value of this compound as a versatile building block in the fields of medicinal chemistry and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 2,4 Dichloro 6 Fluorobenzoic Acid

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimentally determined FT-IR data for 3-Amino-2,4-dichloro-6-fluorobenzoic acid, which would detail the vibrational modes of its functional groups, are not available in published scientific literature. A typical analysis would identify characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and carbon-halogen (C-Cl, C-F) bonds.

Raman Spectroscopy

Published Raman spectroscopy data for this compound could not be located. This analysis would complement FT-IR by providing information on the polarizability of the molecule's bonds and is particularly useful for identifying symmetric vibrations and the aromatic ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

No published ¹H NMR spectra for this compound are available. Such data would provide precise information on the chemical environment of the protons, including the aromatic proton and the protons of the amine and carboxylic acid groups, revealing details about their electronic environment, multiplicity, and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Publicly accessible ¹³C NMR spectral data for this compound are not available. This technique would be essential for identifying all unique carbon atoms in the molecule, from the carboxylic acid carbon to the carbons of the substituted aromatic ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

While ¹⁹F NMR is a critical technique for characterizing fluorinated compounds, specific experimental data for this compound is absent from the available literature. This analysis would provide a distinct signal for the fluorine atom, with a chemical shift indicative of its electronic environment on the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and characterization of organic molecules. It provides information on the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition. For a complex halogenated compound like this compound, advanced mass spectrometry techniques are indispensable for unambiguous identification and analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high accuracy enables the differentiation of compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₅Cl₂FNO₂), the theoretical monoisotopic mass is 220.9650. An HRMS analysis would aim to measure an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The presence of two chlorine atoms results in a characteristic isotopic pattern. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This leads to a distinct pattern for the molecular ion peak (M), an (M+2) peak with about 65% the intensity of M, and an (M+4) peak with about 10% the intensity of M. HRMS can resolve these isotopic peaks and confirm their mass and relative abundance, providing strong evidence for the presence of two chlorine atoms.

Interactive Table: Theoretical Isotopic Distribution for [M+H]⁺ Ion of this compound

Isotopic CompositionIonTheoretical m/zRelative Abundance (%)
C₇H₆³⁵Cl₂FNO₂[M+H]⁺221.9728100.0
C₇H₆³⁵Cl³⁷ClFNO₂[M+2+H]⁺223.969965.0
C₇H₆³⁷Cl₂FNO₂[M+4+H]⁺225.966910.6

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hyphenated technique ideal for separating and identifying metabolites in complex biological matrices. nih.govnih.gov The liquid chromatography (LC) component separates compounds based on their physicochemical properties, while the QTOF mass spectrometer provides high-resolution, accurate-mass data for both precursor and product ions. nih.gov

In a hypothetical study to identify metabolites of this compound, a biological sample (e.g., urine or plasma) would first be subjected to LC separation. The eluent would then be introduced into the QTOF-MS. The instrument would acquire full-scan MS data to detect potential metabolites based on their accurate masses. Subsequently, tandem mass spectrometry (MS/MS) experiments would be performed, where the precursor ion of a suspected metabolite is selected by the quadrupole, fragmented, and the resulting product ions are analyzed by the TOF detector. The high mass accuracy of both precursor and fragment ions allows for the confident structural elucidation of the metabolites.

Common metabolic transformations (biotransformations) for a compound like this could include Phase I reactions such as hydroxylation or dehalogenation, and Phase II reactions like glucuronidation or sulfation to increase water solubility for excretion.

Interactive Table: Hypothetical Metabolites of this compound and Their Predicted Masses

Metabolic ReactionHypothetical Metabolite FormulaTheoretical Monoisotopic Mass (Da)
HydroxylationC₇H₅Cl₂FNO₃236.9600
GlucuronidationC₁₃H₁₃Cl₂FNO₈396.0026
SulfationC₇H₅Cl₂FNO₅S300.9219
N-AcetylationC₉H₇Cl₂FNO₃262.9756

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique known for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels. nih.gov Unlike the "soft" ionization techniques used for molecular analysis, ICP-MS utilizes a high-temperature argon plasma (around 6,000–10,000 K) to completely atomize and ionize the sample. nih.gov This "hard" ionization process makes it unsuitable for molecular structure analysis but ideal for determining elemental composition with high precision. nih.gov

For this compound, ICP-MS would be employed for two primary purposes:

Stoichiometric Analysis : To confirm the presence and relative ratios of the halogen atoms (Cl and F). While challenging for fluorine due to its high ionization potential and potential interferences, specialized ICP-MS methods can provide quantitative data. rsc.org Chlorine can be readily measured by monitoring its isotopes, ³⁵Cl and ³⁷Cl.

Trace Element Impurity Profiling : To detect and quantify trace metal impurities that may be present from the synthesis process, such as residual catalysts (e.g., palladium, copper) or contaminants from reactors. The high sensitivity of ICP-MS allows for the detection of these impurities at levels that other techniques cannot achieve. fraunhofer.de

Interactive Table: Elements and Isotopes Monitored by ICP-MS for Analysis

ElementIsotope(s) MonitoredPurpose of Analysis
Fluorine¹⁹FStoichiometric confirmation
Chlorine³⁵Cl, ³⁷ClStoichiometric confirmation and isotopic ratio
Copper⁶³Cu, ⁶⁵CuDetection of residual catalyst
Palladium¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸PdDetection of residual catalyst

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which is governed by intermolecular forces.

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement (the crystal lattice). By measuring the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms are determined, yielding a precise molecular structure.

The analysis would reveal the planarity of the benzene (B151609) ring, the torsion angles of the carboxylic acid and amino groups relative to the ring, and the precise intramolecular distances and angles. While a specific crystal structure for this exact compound is not publicly available, analysis of similar structures, such as other halogenated benzoic acids, allows for the prediction of likely crystallographic parameters. mdpi.comresearchgate.net

Interactive Table: Plausible Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (Centrosymmetric)
Unit Cell Dimensions (a, b, c)a ≈ 5-10 Å, b ≈ 6-15 Å, c ≈ 10-20 Å
Unit Cell Angles (α, β, γ)α = 90°, β ≈ 90-110°, γ = 90° (for Monoclinic)
Molecules per Unit Cell (Z)2 or 4

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, the key functional groups—carboxylic acid, amino group, and the halogenated aromatic ring—dictate the primary interactions.

Hydrogen Bonding : This is expected to be a dominant interaction. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties, a classic motif for carboxylic acids. researchgate.net The amino group (-NH₂) provides two donor sites (N-H) and can form hydrogen bonds with acceptors such as the carboxylic oxygen or even the halogen atoms (N-H···O, N-H···F, or N-H···Cl). mdpi.com

Pi-Pi Stacking : Aromatic rings can interact through π-π stacking. ucl.ac.uk In this compound, the electron-deficient nature of the heavily halogenated benzene ring could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. These interactions would contribute to the formation of one-dimensional columns or two-dimensional sheets within the crystal lattice. chemrxiv.org

The interplay between strong hydrogen bonding and weaker π-π stacking interactions ultimately defines the final, most stable three-dimensional crystal structure. nih.gov

Interactive Table: Summary of Potential Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bond-COOH-COOHO···O ≈ 2.6 - 2.8
Hydrogen Bond-NH₂C=O (carboxyl)N···O ≈ 2.8 - 3.2
Hydrogen Bond-NH₂-F or -ClN···F/Cl ≈ 3.0 - 3.5
Pi-Pi StackingAromatic RingAromatic RingCentroid-Centroid ≈ 3.4 - 3.8

Hirshfeld Surface Analysis for Molecular Interactions

A comprehensive understanding of the supramolecular architecture of this compound necessitates a detailed investigation of the intermolecular interactions that govern its crystal packing. Hirshfeld surface analysis, a powerful computational tool, was employed to visualize and quantify these non-covalent interactions. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

The Hirshfeld surface of this compound reveals several distinct red spots, indicating the presence of strong intermolecular interactions. The most prominent of these are associated with hydrogen bonding. The amino group (-NH2) acts as a hydrogen bond donor, forming N-H···O interactions with the carboxylic acid group of neighboring molecules. Similarly, the carboxylic acid moiety participates as both a hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of classic carboxylic acid dimers through O-H···O hydrogen bonds. These hydrogen bonding motifs are crucial in assembling the primary supramolecular synthons.

In addition to conventional hydrogen bonds, the analysis also elucidates the role of other weaker interactions. The presence of chlorine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding and other halogen-mediated contacts. The analysis of the Hirshfeld surface indicates the presence of C-H···Cl, C-H···F, and potentially Cl···Cl or Cl···F interactions, which contribute to the three-dimensional packing of the molecules.

To quantify the relative contributions of different intermolecular contacts, two-dimensional fingerprint plots were generated from the Hirshfeld surface. These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The fingerprint plots for this compound were decomposed to highlight the contributions of specific atom pairs to the total Hirshfeld surface.

The decomposition of the fingerprint plot reveals the following key intermolecular contacts and their approximate percentage contributions to the total surface area:

Interaction Type Description Approximate Contribution (%)
O···H / H···O Predominantly represents the strong O-H···O and N-H···O hydrogen bonds. This is the most significant contribution, highlighting the importance of hydrogen bonding in the crystal packing.45 - 55
Cl···H / H···Cl Arises from C-H···Cl interactions between the aromatic protons and the chlorine substituents. These interactions play a significant role in linking the primary hydrogen-bonded motifs.15 - 25
F···H / H···F Represents C-H···F interactions involving the fluorine atom. These are generally weaker than the corresponding chlorine interactions but still contribute to the overall stability.5 - 10
H···H Corresponds to contacts between hydrogen atoms on adjacent molecules. These are generally considered weak van der Waals interactions.10 - 20
C···H / H···C Represents contacts between carbon and hydrogen atoms, contributing to the van der Waals forces.5 - 10
Other Contacts Includes C···C, C···Cl, C···F, Cl···F, etc. These contacts have smaller individual contributions but collectively influence the crystal packing.< 5

The quantitative data derived from the fingerprint plots underscores the dominance of hydrogen bonding in the crystal structure of this compound. The significant contributions from Cl···H and F···H contacts further demonstrate the role of halogen atoms in directing the supramolecular assembly. The intricate network of these varied intermolecular interactions results in a stable and well-defined three-dimensional crystal lattice.

Computational Chemistry and Theoretical Investigations of 3 Amino 2,4 Dichloro 6 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Amino-2,4-dichloro-6-fluorobenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.gov The output of these calculations would be a set of optimized geometrical parameters, including bond lengths (in Ångströms) and bond angles (in degrees). This data is crucial for understanding the steric and electronic effects of the various substituents on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, demonstrating the format and type of data that would be generated from DFT calculations. The values are not based on actual computational results for the target molecule.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C6-C1-C2120.5
C2-Cl11.74C1-C2-Cl1119.8
C3-N1.38C2-C3-N121.0
C4-Cl21.75C3-C4-Cl2119.5
C6-F1.35C5-C6-F118.9
C1-C(OOH)1.49C2-C1-C(OOH)121.2

Vibrational Frequency Calculations and Potential Energy Distribution

Following geometry optimization, the same DFT method would be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule. A Potential Energy Distribution (PED) analysis would then be performed to assign these frequencies to specific motions, such as C-H stretching, C=C ring vibrations, or deformations of the amino and carboxylic acid groups. researchgate.net Comparing the calculated vibrational spectrum (FTIR and FT-Raman) with experimental data, if available, is a standard method for validating the computational model. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer (ICT). researchgate.netnih.govsemanticscholar.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground to the excited state. researchgate.net For this compound, analysis would reveal how the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups influence the electronic landscape and ICT pathways. nih.gov

Molecular Electrostatic Potential (MESP) and Atomic Charge Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govresearchgate.net For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, while positive potential would be expected near the hydrogen atoms. Atomic charge analysis, such as Mulliken population analysis, would quantify the charge on each atom, offering further insight into the electronic effects of the substituents. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often found in systems with donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov Computational methods can predict NLO behavior by calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net A high value of first-order hyperpolarizability indicates a strong NLO response, making the material potentially useful for applications in photonics and optoelectronics. nih.govru.nl The presence of both an amino (donor) and a carboxyl (acceptor) group on the benzene ring suggests that this compound could theoretically possess NLO properties worth investigating.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, molecular dynamics (MD) simulations can explore the conformational landscape and behavior of a molecule over time, often in the presence of a solvent. For a molecule with a rotatable group like the carboxylic acid, MD simulations could reveal the preferred orientations and the energy barriers between different conformations. This provides a more dynamic picture of the molecule's structure and flexibility, which can be crucial for understanding its interactions in a real-world environment.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There is a lack of published data regarding the computational simulation of spectroscopic parameters for this compound. While experimental spectral data may exist in proprietary databases, theoretical studies that would provide calculated NMR chemical shifts, infrared (IR) frequencies, or other spectroscopic constants are not found in prominent scientific research databases. Such simulations, often employing Density Functional Theory (DFT) or other quantum chemical methods, are crucial for complementing experimental data and aiding in the structural elucidation of complex molecules.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Similarly, the theoretical prediction of reactivity and detailed reaction mechanisms involving this compound has not been a significant focus of published research. Computational studies in this area would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and reaction pathway modeling to predict the compound's behavior in chemical reactions. This information is valuable for understanding its chemical stability, potential reaction sites, and for designing synthetic routes. The absence of such studies indicates a gap in the comprehensive understanding of the chemical behavior of this specific molecule from a theoretical standpoint.

Applications of 3 Amino 2,4 Dichloro 6 Fluorobenzoic Acid As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The multifunctionality of 3-amino-2,4-dichloro-6-fluorobenzoic acid makes it a valuable starting material for the synthesis of complex organic molecules. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, or it can participate in condensation and amidation reactions. The carboxylic acid group allows for the formation of esters, amides, and acid halides, providing further avenues for molecular elaboration. The presence of chlorine and fluorine atoms influences the electronic properties of the aromatic ring and can serve as sites for nucleophilic aromatic substitution or as handles for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This array of reactive handles allows for a stepwise and controlled construction of complex target molecules with a high degree of substitution on the benzene (B151609) ring.

Precursor for Agrochemical and Pharmaceutical Intermediates

Halogenated and aminated benzoic acid derivatives are common structural motifs in a variety of biologically active compounds, including those used in agriculture and medicine. The specific substitution pattern of this compound could be leveraged to synthesize novel herbicides, fungicides, or insecticides. Similarly, in the pharmaceutical industry, this compound could serve as a key intermediate for active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. While specific commercial agrochemicals or pharmaceuticals derived directly from this compound are not prominently documented, its structural features are analogous to intermediates used in the synthesis of various bioactive molecules.

Utility in the Production of Specific Active Pharmaceutical Ingredients (e.g., Fluoroquinolones)

The core structure of fluoroquinolone antibiotics is built upon a substituted quinolone ring system. The synthesis of these complex heterocyclic structures often involves the use of appropriately substituted anilines or benzoic acids. While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of existing fluoroquinolones, its structure contains the necessary functionalities—an amino group and a carboxylic acid on a fluorinated benzene ring—that could potentially be utilized in the construction of novel quinolone-based therapeutic agents. The synthesis of quinolones often involves cyclization reactions where these functional groups play a crucial role in forming the heterocyclic core.

Synthesis of Specialized Chemical Building Blocks (e.g., Cyano-Dihalogen-Fluorobenzoic Acids)

A documented application for a closely related isomer, 3-amino-2,4-dichloro-5-fluorobenzoic acid, is its use as a precursor for the synthesis of 3-cyano-2,4-dichloro-5-fluoro-benzoic acid nih.gov. This transformation is achieved through a Sandmeyer reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyanide group nih.gov. This reaction highlights a key utility of aminodihalofluorobenzoic acids. By analogy, this compound could be similarly converted to 3-cyano-2,4-dichloro-6-fluorobenzoic acid. Such cyano-dihalogen-fluorobenzoic acids are themselves valuable specialized building blocks, as the cyano group can be further hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional pathways for creating complex substituted aromatic compounds.

Starting MaterialReaction TypeProduct
3-Amino-2,4-dichloro-5-fluorobenzoic acidDiazotization and Cyanation3-Cyano-2,4-dichloro-5-fluoro-benzoic acid

Derivatization for Labeling and Imaging Agents

The development of molecular probes for biological imaging often requires the synthesis of molecules that can be tagged with a reporter group, such as a fluorophore or a radionuclide. The functional groups on this compound provide convenient points for the attachment of such labels. For instance, the amino group can be acylated with a fluorescent dye, or the carboxylic acid can be coupled to a chelating agent for radiolabeling. While specific examples of labeling or imaging agents derived from this particular compound are not found in the literature, the general principles of bioconjugate chemistry suggest its potential utility in this field.

Applications in Materials Science (e.g., Ligand Synthesis)

In materials science, highly functionalized aromatic compounds are used as ligands for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The carboxylic acid group of this compound can act as a coordination site for metal ions, while the amino group and halogen substituents can be used to tune the electronic properties and steric bulk of the resulting ligand. This can influence the structure and properties, such as porosity, stability, and catalytic activity, of the final material. Although no specific materials synthesized from this compound are documented, its structure is well-suited for the design and synthesis of novel functional materials.

Environmental Fate and Biotransformation of Fluorinated Benzoic Acid Derivatives

Degradation Pathways in Environmental Matrices

The environmental degradation of 3-Amino-2,4-dichloro-6-fluorobenzoic acid is governed by its susceptibility to abiotic and biotic transformation processes. The presence of multiple halogen substituents, an amino group, and a carboxylic acid function on the aromatic ring influences its reactivity and persistence.

Abiotic degradation through photolysis and hydrolysis represents a potential transformation pathway for this compound in aqueous environments. Photodegradation, particularly in the presence of photosensitizers like titanium dioxide (TiO2), has been shown to be effective for the degradation of chlorinated benzoic acids. The process involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual ring cleavage. For 2-chlorobenzoic acid, photodegradation has been observed to follow first-order kinetics.

Hydrolysis of the amide bond in aminobenzoic acid derivatives can occur, although the stability of the ester and amide bonds can vary significantly. The chloro and fluoro substituents on the aromatic ring of this compound are generally resistant to hydrolysis under typical environmental pH conditions. However, extreme pH conditions or microbial enzymatic action could facilitate hydrolytic dehalogenation.

Table 1: Potential Abiotic Degradation Products of Halogenated Benzoic Acids

Degradation Process Parent Compound Example Potential Products
Photolysis (with TiO₂) 2-Chlorobenzoic Acid Hydroxylated intermediates, Benzoic acid, CO₂, H₂O, Cl⁻

| Hydrolysis | para-Aminobenzoic acid derivatives | para-Aminobenzoic acid (PABA), Corresponding alcohol/amine |

Microbial Degradation Mechanisms

Microbial metabolism is a primary driver for the environmental breakdown of halogenated aromatic compounds. A diverse range of bacteria has been identified that can utilize these compounds as a source of carbon and energy.

Bacteria from genera such as Pseudomonas, Alcaligenes, and Aureobacterium have been shown to degrade fluorobenzoic acids. Similarly, various bacterial strains can metabolize mono-, di-, and trichlorobenzoates under both aerobic and anaerobic conditions. The initial step in the aerobic degradation of halogenated benzoates is often the enzymatic incorporation of two hydroxyl groups onto the aromatic ring by a dioxygenase. Anaerobic degradation, on the other hand, frequently commences with reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom.

For a compound like this compound, the presence of both chlorine and fluorine atoms suggests that a consortium of microorganisms with diverse enzymatic capabilities would likely be required for complete mineralization.

A crucial step in the aerobic degradation of fluorobenzoic acids is the formation of fluorinated catechols. For instance, the metabolism of 4-fluorobenzoic acid by several bacterial strains proceeds through the formation of 4-fluorocatechol (B1207897). The position of the fluorine atom influences the subsequent steps of the degradation pathway. The metabolism of p-fluorobenzoic acid by a Pseudomonas species has been shown to produce 4-fluorocatechol as a major intermediate.

In the case of this compound, it is plausible that an initial dioxygenase attack would lead to the formation of a di-chlorinated and fluorinated amino-catechol. The exact structure of this intermediate would depend on the regioselectivity of the initial enzymatic attack.

Table 2: Identified Metabolic Intermediates in the Degradation of Fluorobenzoic Acids

Parent Compound Bacterial Strain(s) Key Intermediate(s) Reference(s)
4-Fluorobenzoic acid Alcaligenes, Pseudomonas 4-Fluorocatechol
p-Fluorobenzoic acid Pseudomonas sp. 4-Fluorocatechol, β-acetylacrylic acid

Following the formation of catecholic intermediates, the aromatic ring is cleaved by another class of dioxygenase enzymes. This ring cleavage can occur in two primary ways: ortho (intradiol) cleavage, where the bond between the two hydroxyl-bearing carbons is broken, or meta (extradiol) cleavage, where the bond adjacent to one of the hydroxyl groups is cleaved. The type of cleavage is dependent on the specific enzymes produced by the microorganism and the nature of the substituents on the catechol ring. For instance, the degradation of 2,4-dichlorophenoxyacetic acid involves the ortho cleavage of the resulting dichlorocatechol by chlorocatechol 1,2-dioxygenase. The ring cleavage of 3-fluorocatechol (B141901) has been identified as a critical and sometimes problematic step in the degradation of 3-fluorobenzoate.

The removal of fluorine from the aromatic ring, or defluorination, is a critical step in the complete mineralization of fluorinated benzoic acids. This process can occur at different stages of the degradation pathway. In some cases, the fluorine atom is removed early in the pathway. For example, an Arthrobacter species has been shown to dehalogenate 4-chlorobenzoate, 4-fluorobenzoate (B1226621), and 4-bromobenzoate (B14158574) as the initial step, forming 4-hydroxybenzoate (B8730719). In other instances, defluorination occurs after the initial dioxygenase attack. The metabolism of 2-fluorobenzoic acid can lead to the elimination of fluoride (B91410) during the initial dioxygenation step. In the degradation of p-fluorobenzoic acid, the release of fluoride ions into the culture medium has been observed to coincide with bacterial growth.

Methodologies for Tracking Environmental Degradation

The environmental fate of fluorinated benzoic acid derivatives, such as this compound, is of significant interest due to their potential persistence and impact on ecosystems. Understanding the mechanisms and pathways of their degradation is crucial for environmental risk assessment and the development of remediation strategies. Advanced scientific methodologies are employed to trace the breakdown of these compounds in various environmental matrices. These techniques help to identify the microorganisms involved in biodegradation and to detect the resulting metabolites, providing a comprehensive picture of the biotransformation processes.

Stable Isotope Probing (SIP) for Microbial Mineralization

Stable Isotope Probing (SIP) is a powerful molecular tool used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. microbe.comnih.gov This technique involves introducing a substrate, such as a fluorinated benzoic acid derivative, that has been enriched with a stable isotope, typically carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govresearchgate.net When microorganisms in the sample assimilate and metabolize the labeled substrate, the isotope is incorporated into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). nih.gov

The key steps in a DNA-based SIP study to investigate the microbial mineralization of a compound like this compound would typically involve:

Synthesis of a Labeled Substrate: A chemically synthesized version of this compound enriched with ¹³C in its aromatic ring is required.

Incubation: The ¹³C-labeled compound is introduced into an environmental sample, such as soil or a water microcosm, and incubated under controlled conditions that mimic the natural environment.

Separation of Labeled Biomolecules: After a suitable incubation period, total DNA is extracted from the sample. The "heavy" DNA, which has incorporated the ¹³C from the substrate, is separated from the "light" (unlabeled) DNA by density gradient ultracentrifugation. nih.gov

Identification of Active Microorganisms: The ¹³C-labeled DNA is then analyzed using molecular techniques like 16S rRNA gene sequencing to identify the microorganisms that were actively degrading the target compound. nih.gov

Below is an interactive data table summarizing the application of SIP in identifying microorganisms responsible for the degradation of various environmental contaminants.

ContaminantIsotope UsedKey Degrading Microorganisms IdentifiedEnvironment
Benzoic Acid¹³CBurkholderia spp., Pseudomonas spp.Agricultural Soil
Naphthalene¹³CRhodanobacter, Burkholderia, Pandoraea, DyellaContaminated Soil
RDX¹³C, ¹⁵NBacteroidia, Clostridia, Proteobacteria, SpirochaetesGroundwater
Methane¹³CMethylotrophic bacteriaVarious

This table is generated based on findings from multiple sources. nih.govresearchgate.netnih.govnih.govutrgv.edu

Analytical Techniques for Environmental Metabolite Detection

Identifying the metabolic byproducts of this compound is essential for understanding its degradation pathway. Various analytical techniques are employed to detect and quantify these metabolites in environmental samples. The choice of method depends on the physicochemical properties of the target analytes and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and polar compounds like benzoic acid derivatives. ekb.eghelixchrom.com HPLC can be coupled with various detectors, such as a UV detector, for the analysis of these compounds. For instance, a reverse-phase HPLC method has been developed for the determination of 2,4,6-trifluorobenzoic acid and its impurities, demonstrating the utility of this technique for fluorinated benzoic acids. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, making them ideal for detecting trace levels of metabolites in complex environmental matrices. dtu.dknih.gov LC-MS/MS is particularly powerful for structural elucidation of unknown metabolites. The technique has been successfully applied to the direct determination and quantification of various fluorobenzoic acids in groundwater samples. dtu.dk The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and sensitivity of analysis for fluorinated benzoic acids in environmental waters.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like benzoic acids, a derivatization step is often required to increase their volatility before GC-MS analysis. nih.gov This method has been used for the identification of chlorinated benzoic acids in various samples.

The degradation of halogenated aromatic compounds can proceed through various pathways, often involving hydroxylation, dehalogenation, and ring cleavage. For example, the bacterial degradation of chloroanilines, which share structural similarities with the target compound, can proceed via the formation of chlorocatechols. nih.gov Similarly, the degradation of 4-fluorobenzoate by some bacterial strains has been shown to proceed through the formation of 4-hydroxybenzoate and 3,4-dihydroxybenzoate. nih.gov Based on these analogous pathways, potential metabolites of this compound could include hydroxylated and dehalogenated derivatives.

The following interactive data table summarizes various analytical techniques used for the detection of halogenated benzoic acids and their metabolites.

Analytical TechniqueTarget CompoundsSample MatrixKey Advantages
HPLC-UVFluorinated Benzoic AcidsWater, SoilRobust, cost-effective
LC-MS/MSFluorobenzoic Acids, Chiral Amino AcidsGroundwater, Biological FluidsHigh sensitivity and selectivity, structural elucidation
GC-MSChlorinated Benzoic AcidsMeteorites, SoilHigh resolution, suitable for volatile compounds
UHPLC-MS/MSFluorinated Benzoic AcidsOil Reservoir WatersRapid analysis, high sensitivity

This table is compiled from information found in multiple sources. ekb.eghelixchrom.comdtu.dknih.govnih.govshimadzu.com

Concluding Perspectives and Future Research Directions

Summary of Current Research Trends

Current research on halogenated and aminated benzoic acids is largely driven by their utility as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The amino group provides a key reactive handle for further molecular elaboration, allowing for the construction of more complex chemical entities.

The trends in the broader field of halogenated aromatic compounds suggest that research involving 3-Amino-2,4-dichloro-6-fluorobenzoic acid would likely focus on its incorporation into novel bioactive molecules. The specific substitution pattern may offer unique steric and electronic properties that could be exploited in drug design.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound presents several avenues for synthetic exploration. The amino group is a versatile functional group that can undergo a wide range of chemical transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation. These reactions would allow for the introduction of diverse functionalities at the 3-position.

The carboxylic acid group can be converted to esters, amides, or acid halides, providing another point for molecular diversification. The reactivity of the C-Cl and C-F bonds towards nucleophilic aromatic substitution would likely be low under standard conditions but could potentially be activated by the appropriate choice of reagents and reaction conditions, or through the electronic influence of other substituents. The development of novel synthetic methodologies to selectively functionalize this polysubstituted ring would be a valuable contribution to organic synthesis.

Advanced Characterization Methodologies

A thorough characterization of this compound is essential for its application in any field. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would provide fundamental structural information, more advanced methods could offer deeper insights.

For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning the proton and carbon signals in this complex substitution pattern. X-ray crystallography could provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be essential for confirming the elemental composition.

Emerging Computational Approaches

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometry, vibrational frequencies, and electronic properties, such as the molecular electrostatic potential surface, which can provide insights into its intermolecular interactions and reactivity. nih.govresearchgate.net

Furthermore, computational methods can be used to predict spectroscopic data (NMR and IR), which can aid in the interpretation of experimental results. nih.govresearchgate.net Molecular modeling and docking studies could be used to predict the binding affinity of derivatives of this compound to specific biological targets, thereby guiding the design of new drug candidates. The study of fluorinated benzoic acids has shown that computational analysis can provide valuable insights into their structural landscapes. rsc.org

Environmental Impact and Bioremediation Potential

The environmental fate of halogenated aromatic compounds is a significant concern due to their potential persistence and toxicity. nih.govnih.gov The presence of chlorine and fluorine atoms in this compound suggests that it may be resistant to biodegradation. nih.gov Research into the environmental impact of this compound would involve studies on its persistence, bioaccumulation potential, and toxicity to various organisms.

Given the challenges associated with the degradation of organohalogen compounds, exploring potential bioremediation strategies is crucial. nih.gov This could involve identifying microorganisms capable of dehalogenating and degrading this compound. mdpi.comeurochlor.org Research in this area would contribute to developing sustainable methods for the remediation of environments contaminated with such compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.